

[Asp5]-Oxytocin: A Technical Overview of its Primary Structure

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This technical guide provides a comprehensive examination of the primary structure of **[Asp5]-Oxytocin**, an analogue of the neurohypophyseal hormone oxytocin. This document details its chemical composition, physicochemical properties, and the methodologies employed for its synthesis and characterization.

Primary Structure and Chemical Identity

[Asp5]-Oxytocin is a nonapeptide analogue of oxytocin where the asparagine residue at position 5 is substituted with an aspartic acid residue. The primary structure consists of a nine amino acid sequence: Cys-Tyr-Ile-Gln-Asp-Cys-Pro-Leu-Gly-NH2.[1][2][3] A critical feature of its structure is a disulfide bridge formed between the two cysteine residues at positions 1 and 6, creating a cyclic hexapeptide ring with a tripeptide tail.[2][3] This substitution of a single amino acid differentiates it from native oxytocin and imparts distinct biological activities.[3][4][5]

Amino Acid Sequence

The linear amino acid sequence of **[Asp5]-Oxytocin** is as follows:

H-Cys¹-Tyr²-Ile³-Gln⁴-Asp⁵-Cys⁶-Pro⁷-Leu⁸-Gly⁹-NH₂

A disulfide bond connects the thiol groups of the Cysteine residues at positions 1 and 6.



Physicochemical Properties

The key physicochemical properties of **[Asp5]-Oxytocin** are summarized in the table below. This data is essential for its handling, formulation, and analytical characterization.

Property	Value	Source
Molecular Formula	C43H65N11O13S2	[1][2][7][8]
Molecular Weight	1008.18 g/mol	[2][8]
Exact Mass	1007.42047352 Da	[1]
Appearance	White to off-white lyophilized powder	[2]
Boiling Point (Predicted)	1513.9 ± 65.0 °C at 760 mmHg	[2]
Density (Predicted)	1.281 ± 0.06 g/cm ³	[2]
Purity	≥95%	[2]

Biological Activity

[Asp5]-Oxytocin is a biologically active analogue of oxytocin, demonstrating significant effects in various bioassays.[3][4][5][6] The quantitative biological activities are presented in the table below.

Bioassay	Potency (units/mg)	Source
Rat Uterotonic	20.3	[3][4]
Avian Vasodepressor	41	[3][4]
Rat Antidiuretic	0.14	[3][4]

Experimental Protocols

The synthesis and characterization of **[Asp5]-Oxytocin** and its analogues are typically achieved through established methodologies in peptide chemistry. The following sections



outline the general experimental protocols.

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the standard method for the chemical synthesis of **[Asp5]-Oxytocin**.[9][10] The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed.

General Workflow for Fmoc-SPPS:

- Resin Preparation: A suitable solid support, such as a Rink Amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF).
- First Amino Acid Coupling: The C-terminal amino acid, Fmoc-Gly-OH, is coupled to the resin.
- Deprotection: The Fmoc protecting group on the α -amino group of the resin-bound glycine is removed using a solution of piperidine in DMF (typically 20%).
- Amino Acid Coupling Cycle: The subsequent Fmoc-protected amino acids (Leu, Pro, Cys(Trt), Asp(OtBu), Gln(Trt), Ile, Tyr(tBu), Cys(Trt)) are sequentially coupled. Each coupling step involves:
 - Activation of the carboxylic acid group of the incoming amino acid using a coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma).
 - Reaction with the deprotected N-terminal amine of the growing peptide chain on the resin.
- Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and by-products.
- Cleavage and Global Deprotection: Once the peptide chain assembly is complete, the
 peptide is cleaved from the resin, and all side-chain protecting groups are removed
 simultaneously. This is typically achieved using a cleavage cocktail containing a strong acid,
 such as trifluoroacetic acid (TFA), along with scavengers (e.g., water, triisopropylsilane) to
 prevent side reactions.
- Peptide Precipitation: The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether.



Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide obtained after cleavage is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[9]

Typical RP-HPLC Protocol:

- Column: A C18 stationary phase is commonly used.
- Mobile Phase: A gradient of acetonitrile in water, both containing a small amount of TFA (e.g., 0.1%), is employed.
- Detection: The peptide is detected by its UV absorbance at 220 nm and 280 nm.
- Fraction Collection: Fractions corresponding to the main peak are collected, and their purity is assessed by analytical RP-HPLC.

Characterization: Mass Spectrometry

The identity of the purified **[Asp5]-Oxytocin** is confirmed by mass spectrometry to verify its molecular weight.

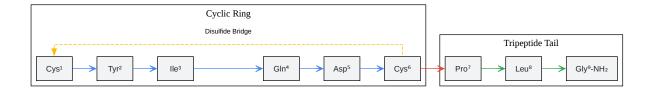
Typical Mass Spectrometry Protocol:

- Technique: Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.
- Analysis: The observed molecular weight should match the calculated theoretical molecular weight of the peptide.

Visualizations

The following diagrams illustrate the primary structure and a general workflow for the synthesis of [Asp5]-Oxytocin.

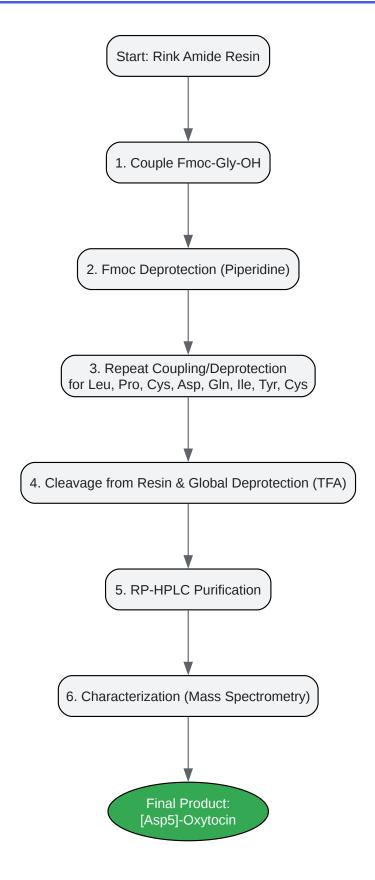




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Caption: Primary structure of **[Asp5]-Oxytocin** showing the amino acid sequence and disulfide bridge.





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Caption: General workflow for the solid-phase peptide synthesis (SPPS) of [Asp5]-Oxytocin.



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